2,5-Difluoro-D-phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(2,5-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYQITHAFYELNW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C[C@H](C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351992 | |
| Record name | 2,5-Difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266360-61-6 | |
| Record name | 2,5-Difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 266360-61-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Chemical Profile of 2,5 Difluoro D Phenylalanine
The synthesis of enantiomerically pure fluorinated phenylalanines, including the D-isomer of 2,5-difluorophenylalanine, often involves stereoselective methods to control the chiral center.
One notable approach is the azalactone method . This involves the reaction of a substituted benzaldehyde (B42025) with N-acetylglycine to form an azalactone intermediate. Subsequent asymmetric hydrogenation of this intermediate, often catalyzed by a transition metal complex with a chiral ligand, can lead to the desired enantiomer of the N-acetylated amino acid. beilstein-journals.orgnih.gov Hydrolysis of the acetyl group then yields the final D-amino acid.
Another significant synthetic route is the Schöllkopf method . This strategy utilizes a chiral auxiliary, such as (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, which is alkylated with a fluorinated benzyl (B1604629) bromide. beilstein-journals.orgnih.gov The chiral auxiliary directs the stereochemistry of the alkylation reaction. Subsequent hydrolysis of the resulting intermediate yields the desired D-amino acid ester, which can then be hydrolyzed to the free amino acid. beilstein-journals.orgnih.gov
The chemical profile of 2,5-Difluoro-D-phenylalanine is largely defined by the two fluorine atoms on the aromatic ring. These electron-withdrawing groups reduce the electron density of the phenyl ring, influencing its interactions with other molecules. This can affect cation-π interactions, which are important in many biological systems. The C-F bond is also very strong, which contributes to the increased metabolic stability of molecules incorporating this amino acid. walshmedicalmedia.com
Synthetic Methodologies for 2,5 Difluoro D Phenylalanine
Enantioselective Synthesis Approaches
Achieving the desired stereochemistry is paramount in the synthesis of chiral molecules like 2,5-Difluoro-D-phenylalanine. Several enantioselective strategies have been developed to this end.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are commonly employed to control stereoselectivity during the synthesis of amino acids. One notable example involves the use of a chiral auxiliary derived from the cyclic dipeptide of glycine (B1666218) and (R)-valine. This auxiliary, after conversion to a bis-lactim ether, can be deprotonated and then alkylated with a suitable electrophile, such as 2,5-difluorobenzyl bromide. The bulky isopropyl group of the valine auxiliary sterically hinders one face of the resulting anion, directing the alkylation to the opposite face with high diastereoselectivity. Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired D-amino acid ester. wikipedia.org
Transition-Metal-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful technique for establishing stereocenters. In the context of synthesizing fluorinated phenylalanines, this method often involves the hydrogenation of an α,β-unsaturated precursor, such as an azalactone or an α-amidocinnamic acid derivative, in the presence of a chiral transition metal catalyst. For instance, rhodium complexes with chiral phosphine (B1218219) ligands, like Duanphos, have demonstrated high efficiency and enantioselectivity in the hydrogenation of related substrates. beilstein-journals.orgrsc.org While direct examples for this compound are specific, the general applicability of this method to α-amino acid synthesis is well-established. beilstein-journals.orgnih.govacs.org
Schöllkopf Reagent Applications
The Schöllkopf reagent, specifically (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is a widely used chiral glycine enolate equivalent for the asymmetric synthesis of α-amino acids. wikipedia.orgbeilstein-journals.orgnih.gov The synthesis of (R)-2,5-difluorophenylalanine (the D-enantiomer) has been accomplished through the alkylation of this reagent with 2,5-difluorobenzyl bromide. beilstein-journals.orgnih.gov The reaction proceeds by deprotonating the Schöllkopf reagent with a strong base like n-butyllithium at low temperatures, followed by the addition of the electrophile. The resulting alkylated product is then hydrolyzed under acidic conditions to yield the methyl ester of the desired amino acid. beilstein-journals.orgnih.govnih.gov This intermediate can then be Boc-protected. beilstein-journals.orgnih.gov
Table 1: Key Reagents in Schöllkopf Synthesis of D-2,5-Difluorophenylalanine
| Reagent | Function |
|---|---|
| (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine | Schöllkopf chiral auxiliary |
| 2,5-Difluorobenzyl bromide | Electrophile providing the side chain |
| n-Butyllithium | Strong base for deprotonation |
Azalactone Methodologies
The Erlenmeyer azalactone synthesis provides a route to α-amino acids, which can be adapted for enantioselectivity. The process typically begins with the condensation of 2,5-difluorobenzaldehyde (B1295323) with N-acetylglycine in the presence of acetic anhydride (B1165640) to form an azalactone. beilstein-journals.orgnih.gov This intermediate can then be subjected to asymmetric hydrogenation or enzymatic resolution to isolate the desired enantiomer. For example, after catalytic hydrogenation of the azalactone-derived α-amidocinnamic acid to produce a racemic mixture, a protease can be used for selective hydrolysis. This enzymatic resolution can separate the (S)-N-acetyl acid from the (R)-N-acetyl ester with very high enantiomeric excess (>99.5% ee). beilstein-journals.orgnih.gov
Protecting Group Strategies in Synthesis
Protecting groups are essential in multi-step organic synthesis to prevent unwanted side reactions. In the synthesis of amino acids, the amino group is commonly protected.
Boc-Protection (tert-butyloxycarbonyl)
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function in amino acid and peptide synthesis. chemimpex.comchemimpex.com It is stable under many reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid. nih.gov In the synthesis of this compound, the Boc group is often introduced after the formation of the amino acid ester. beilstein-journals.orgnih.gov For instance, following the hydrolysis of the Schöllkopf auxiliary, the resulting amino acid methyl ester can be directly reacted with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) to yield N-Boc-2,5-Difluoro-D-phenylalanine methyl ester. beilstein-journals.orgnih.gov Subsequent hydrolysis of the ester provides the final Boc-protected amino acid, which is a valuable building block for peptide synthesis. beilstein-journals.orgnih.gov
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| This compound | |
| (R)-valine | |
| 2,5-difluorobenzyl bromide | |
| (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine | |
| n-butyllithium | |
| 2,5-difluorobenzaldehyde | |
| N-acetylglycine | |
| acetic anhydride | |
| di-tert-butyl dicarbonate | |
| trifluoroacetic acid | |
| N-Boc-2,5-Difluoro-D-phenylalanine methyl ester |
Fmoc-Protection (9-fluorenylmethoxycarbonyl)
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial in peptide synthesis for temporarily blocking the amino group of amino acids. chemimpex.com Fmoc-2,5-Difluoro-D-phenylalanine is a key building block for incorporating this modified amino acid into peptide chains using solid-phase peptide synthesis (SPPS). chemimpex.com The Fmoc group provides stability during the synthesis process and can be readily removed under mild basic conditions to allow for the formation of peptide bonds. chemimpex.com The use of Fmoc-protected fluorinated phenylalanines allows for the creation of peptides with enhanced stability and bioactivity. chemimpex.com
Following the synthesis of the amino acid, for instance through the Schöllkopf method, the resulting amino acid ester can be directly treated with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) to yield the N-protected derivative in high quantities. beilstein-journals.org
Radiosynthesis for Isotopic Labeling
The introduction of positron-emitting isotopes, particularly fluorine-18 (B77423) (¹⁸F), into molecules like this compound is of great interest for positron emission tomography (PET) imaging. nih.govrsc.org PET is a powerful noninvasive diagnostic tool in medicine and research. nih.gov The short half-life of ¹⁸F (109.7 minutes) necessitates rapid and efficient radiosynthetic methods. nih.gov
Radiolabeling with ¹⁸F can be achieved through either electrophilic or nucleophilic fluorination methods. nih.gov Nucleophilic substitution using [¹⁸F]fluoride is often preferred as it can produce radiotracers with high specific activity. nih.gov This process typically involves the displacement of a suitable leaving group (like a nitro group or a halide) from an activated aromatic ring. nih.gov
Isotopic exchange is another key strategy for introducing ¹⁸F. rsc.org In this method, a non-radioactive fluorine atom in the precursor molecule is exchanged with a radioactive [¹⁸F]fluoride ion. rsc.org For instance, a three-step synthesis for 2-[¹⁸F]fluoro-L-phenylalanine has been developed starting with the [¹⁸F]-fluorination of a precursor via isotopic exchange. rsc.org This is followed by the removal of an activating group and subsequent deprotection. rsc.org Both conventional heating and microwave irradiation have been employed to facilitate these reactions, with conventional heating sometimes yielding higher radiochemical yields. rsc.org
Direct radiofluorination of phenylalanine itself using reagents like [¹⁸F]F₂ or [¹⁸F]AcOF has also been explored, though this can lead to a mixture of ortho, meta, and para isomers. beilstein-journals.org
Chemical Precursors and Reaction Pathways
The synthesis of this compound relies on specific chemical precursors and well-defined reaction pathways.
For the azalactone method , a key precursor is 2,5-difluorobenzaldehyde, which is reacted with N-acetylglycine. nih.govbeilstein-journals.org This forms an azalactone intermediate that can then be asymmetrically hydrogenated to yield the desired N-acetylated difluorophenylalanine derivative. beilstein-journals.org
In the Schöllkopf method , the synthesis starts with the chiral auxiliary (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. beilstein-journals.org This is alkylated with a fluorinated benzyl (B1604629) bromide, such as 2,5-difluorobenzyl bromide. beilstein-journals.org Subsequent acid hydrolysis of the alkylated product yields the amino acid ester, which can then be protected (e.g., with a Boc or Fmoc group) and finally hydrolyzed to the free amino acid. beilstein-journals.org
For radiosynthesis , precursors are designed with specific activating and leaving groups to facilitate the introduction of the ¹⁸F isotope. A common precursor for nucleophilic radiofluorination is an aromatic ring substituted with a good leaving group, such as a nitro group or a trimethylammonium group, and activated by an electron-withdrawing group. nih.gov For isotopic exchange methods, the corresponding non-radioactive fluorinated compound, often with an activating group like a formyl group, serves as the precursor. rsc.org
The enzymatic synthesis route typically begins with a substituted cinnamic acid, for example, 2,5-difluorocinnamic acid. nih.gov This precursor undergoes hydroamination catalyzed by a phenylalanine ammonia (B1221849) lyase (PAL). nih.gov
Below is a table summarizing the precursors for different synthetic routes.
| Synthetic Method | Key Precursors |
| Azalactone Method | 2,5-Difluorobenzaldehyde, N-acetylglycine nih.govbeilstein-journals.org |
| Schöllkopf Method | (2S)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, 2,5-Difluorobenzyl bromide beilstein-journals.org |
| Radiosynthesis | Aromatic compounds with activating and leaving groups (e.g., nitro), Non-radioactive fluorinated compounds rsc.orgnih.gov |
| Enzymatic Synthesis | 2,5-Difluorocinnamic acid nih.gov |
Strategies for Peptide Incorporation
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, and it is well-suited for the incorporation of non-canonical amino acids like this compound. The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. peptide.com
For the inclusion of this compound, the corresponding N-α-protected derivative, typically Fmoc-2,5-Difluoro-D-phenylalanine, is required. The synthesis of this building block has been described in the scientific literature, for instance, via the azalactone method, which can produce both (R)- and (S)- enantiomers. beilstein-journals.org
The SPPS cycle for incorporating Fmoc-2,5-Difluoro-D-phenylalanine follows a standard and repetitive procedure:
Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed, usually with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). csic.es
Activation and Coupling: The carboxylic acid of the incoming Fmoc-2,5-Difluoro-D-phenylalanine is activated using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). This activated amino acid is then added to the resin, where it forms a peptide bond with the newly deprotected N-terminus of the growing chain. nih.gov
Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with various scavengers. peptide.comnih.gov The use of Fmoc chemistry is generally preferred for synthesizing peptides with modifications like fluorination, as the cleavage conditions are milder compared to other strategies and compatible with a wide range of functional groups. nih.gov
Genetic Encoding for Site-Specific Incorporation
Genetic code expansion technology offers a powerful alternative to chemical synthesis for incorporating non-canonical amino acids into proteins in vivo. This is achieved by repurposing a codon, typically a stop codon, to encode the new amino acid.
The cornerstone of genetic code expansion is an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This pair functions independently of the host cell's endogenous synthetases and tRNAs, ensuring that the non-canonical amino acid is exclusively incorporated at the designated codon. mdpi.comnih.gov To incorporate this compound, a synthetase must be engineered to specifically recognize this unnatural amino acid and charge it onto its cognate tRNA.
Researchers have successfully identified and engineered synthetase variants capable of encoding fluorinated phenylalanine residues. vulcanchem.com For instance, a family of synthetases, designated PheX, has been shown to encode various fluorinated phenylalanines, including the 2,5-difluoro isomer, in both E. coli and mammalian HEK cells. vulcanchem.com These synthetases are often derived from existing orthogonal pairs, such as the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species, which has a substrate-binding pocket that is amenable to engineering. nih.gov
The most common strategy for the site-specific incorporation of non-canonical amino acids is the suppression of the amber stop codon (UAG). rsc.org In this method, the UAG codon within the gene of interest is no longer read as a signal to terminate translation. Instead, it is recognized by the anticodon of the engineered orthogonal tRNA that has been charged with the desired non-canonical amino acid, in this case, this compound.
This process requires the co-expression of the engineered orthogonal aaRS and its cognate suppressor tRNA. The engineered aaRS specifically attaches this compound to the suppressor tRNA. When the ribosome encounters a UAG codon in the messenger RNA (mRNA), the suppressor tRNA delivers its amino acid cargo, resulting in the incorporation of this compound into the growing polypeptide chain. uminho.pt The fidelity of this process is crucial to ensure that the unnatural amino acid is incorporated only at the UAG codon and not in place of canonical amino acids. Studies have demonstrated high fidelity for the incorporation of 2,5-difluorophenylalanine using engineered systems. vulcanchem.com
| Engineered Synthetase | Fluorinated Phenylalanine | Estimated Fidelity of Incorporation | Host System |
|---|---|---|---|
| PheX-D6 | 2,5-Difluorophenylalanine | 95.6% | HEK Cells |
| PheX-B5 | 2,5-Difluorophenylalanine | 91.3% | HEK Cells |
Applications in Peptidomimetic Design
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. uminho.pt The incorporation of this compound is a strategic choice in the design of such molecules.
Enhancement of Metabolic Stability and Bioavailability
A major challenge in the development of peptide-based therapeutics is their rapid degradation by proteases and poor absorption in the body. nih.gov The introduction of this compound can address these limitations in several ways.
The use of a D-amino acid, such as this compound, inherently provides resistance to proteolysis. Proteases are chiral enzymes that typically recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts the natural stereochemistry of the peptide backbone, rendering it a poor substrate for these enzymes and thus increasing its metabolic half-life. nih.gov
Furthermore, the fluorine atoms on the phenyl ring contribute to enhanced metabolic stability. nih.gov The carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism. researchgate.net In some cases, fluoro substituents can be used to sterically shield metabolically vulnerable sites within a molecule.
Modulation of Receptor Selectivity and Potency
The introduction of this compound into bioactive molecules can significantly alter their interaction with biological receptors, often leading to enhanced selectivity and potency. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring modifies the electronic properties of the amino acid, which can influence binding affinity and specificity for the target receptor. chemimpex.com
In the field of opioid peptide research, the substitution of natural phenylalanine residues with fluorinated variants has been shown to dramatically shift receptor binding profiles. mdpi.com For instance, modifying cyclic pentapeptide opioid analogs with fluorinated phenylalanines can convert a compound from a mixed-affinity ligand to one that is highly selective for a single receptor subtype, such as the mu-opioid receptor (MOR) or kappa-opioid receptor (KOR). mdpi.commdpi.com The specific substitution pattern and the resulting topographical shift of the aromatic side chains in relation to the rest of the peptide are crucial for determining which receptor is preferentially targeted. mdpi.com The difluorophenyl moiety can anchor firmly within hydrophobic pockets of a receptor, an interaction that contributes to enhanced potency. pnas.org
Research has demonstrated that the distinct fluorinated structure of molecules containing 3,5-difluoro-D-phenylalanine can result in increased potency and selectivity, which is a critical aspect of modern drug design, particularly for agents targeting the central nervous system. chemimpex.com The strategic placement of fluorine atoms can lead to favorable dipolar interactions within a hydrophobic binding pocket, enhancing binding affinity. mdpi.com
| Molecule/Peptide Class | Modification | Observed Effect on Receptor Interaction | Reference(s) |
| Cyclic Opioid Peptidomimetics | Substitution of Phe with fluorinated Phe (e.g., 2,4-diF-Phe) | Produced high-affinity MOR/KOR agonists, non-selective agonists, or selective KOR agonists, depending on the specific modification. | mdpi.com |
| B-Raf Kinase Inhibitors | Inclusion of a difluoro-phenyl moiety (PLX4720) | The difluoro-phenyl group anchors in a hydrophobic pocket, contributing to high potency and selectivity for the oncogenic B-RafV600E kinase. | pnas.org |
| VLA-4 Antagonists | Various structures incorporating difluorophenyl groups | Development of potent and orally active antagonists for Very Late Antigen-4 (VLA-4). | bindingdb.org |
| Peptide-based Drugs | Incorporation of a 3,5-difluorophenyl group | Leads to increased potency and selectivity, particularly for CNS receptors. | chemimpex.com |
Influence on Conformational Properties and Structural Integrity
Fluorination can be used to create more stable protein folds and to control the conformations of individual amino acid side chains. nih.govwalshmedicalmedia.com The stability of a peptide's structure, including complex assemblies like the Major Histocompatibility Complex (MHC)-peptide complex, can be enhanced through the strategic placement of fluorine. walshmedicalmedia.com This enhanced stability is partly due to the strength of the C-F bond and the hydrophobic nature of fluorinated side chains, which can promote hydrophobic collapse and stabilize structures like coiled-coils. mdpi.com
| Structural Aspect | Influence of this compound Incorporation | Key Findings | Reference(s) |
| Local Conformation | Modulates side-chain geometry and conformation. | Fluorine's stereoelectronic effects can be exploited to control the conformations of amino acid side chains. | beilstein-journals.orgnih.gov |
| Secondary Structure | Can stabilize or destabilize α-helical structures. | The effect is context-dependent; fluorinated hydrophobic residues can promote hydrophobic collapse and stabilize coiled-coil assemblies. | mdpi.com |
| Overall Stability | Can increase thermal and chemical stability. | Fluorination can help create more stable protein folds and increase shelf life. | beilstein-journals.orgwalshmedicalmedia.com |
| Aggregation | Can modify the propensity for self-assembly. | Fluorine-based interactions can drive both homomeric and heteromeric peptide aggregation into fibrils or other supramolecular architectures. | mdpi.comnih.gov |
Design of Enzyme Inhibitors and Modulators
This compound is a valuable building block in the rational design of enzyme inhibitors and modulators. beilstein-journals.orgchemimpex.com Its incorporation into small molecules or peptides can alter enzymatic activity by modifying how the compound interacts with the enzyme's active site. beilstein-journals.orgwalshmedicalmedia.com The electron-withdrawing fluorine atoms can change the electronic and steric properties of the molecule, affecting binding kinetics and affinity for the target enzyme.
This amino acid derivative has been utilized in the development of inhibitors for various biological pathways. chemimpex.com For example, fluorinated phenylalanines are used as ¹⁹F NMR probes to study protein conformational changes and protein-ligand interactions in real-time, providing critical insights for designing more effective inhibitors. rsc.org The altered acidity and hydrophobicity resulting from fluorination can be exploited to improve binding within enzyme active sites. beilstein-journals.org
In the context of kinase inhibitors, molecules containing a difluoro-phenylsulfonamide motif have shown excellent potency and selectivity against specific kinases, such as oncogenic B-Raf. pnas.org The design of such inhibitors often involves a structure-guided approach where the difluorophenyl group is positioned to make optimal contacts within a hydrophobic pocket of the enzyme. pnas.org Furthermore, the development of DPD-analogues as potential Quorum Sensing Inhibitors (QSI) highlights the utility of modified phenylalanine structures in modulating bacterial enzyme systems like LsrK kinase. unipv.it The enhanced metabolic stability often conferred by fluorination is another significant advantage, making these compounds less susceptible to enzymatic degradation and thus more effective as therapeutic agents.
| Enzyme/Target Class | Role of this compound | Mechanism/Example | Reference(s) |
| Kinases (e.g., B-Raf) | Core component of the inhibitor. | A difluoro-phenylsulfonamide motif displayed excellent potency and selectivity. The difluoro-phenyl moiety anchors in a hydrophobic pocket. | pnas.org |
| Phenylalanine-metabolizing enzymes | Serves as a fluorinated analog in inhibition assays. | Fluorine's electronegativity alters binding kinetics. | |
| Quorum Sensing Enzymes (e.g., LsrK) | Used in the design of DPD-analogue modulators. | Phenyl-DPD, a DPD-analogue, showed promise in disrupting bacterial quorum sensing. | unipv.it |
| General Proteases | Enhances metabolic stability of peptide-based inhibitors. | The C-F bond makes peptides less susceptible to enzymatic degradation. | |
| Various Biological Pathways | Serves as a versatile building block for inhibitors. | The Boc-protected form is used to synthesize inhibitors and modulators for various targets. | chemimpex.com |
Research Trajectory and Future Perspectives for 2,5 Difluoro D Phenylalanine
The research trajectory for 2,5-Difluoro-D-phenylalanine is pointed towards a deeper exploration of its potential in creating more stable and effective therapeutic agents. nih.gov As our understanding of the "fluorine effect" grows, so too will the rational design of peptides and small molecules incorporating this and other fluorinated amino acids.
Future research will likely focus on:
Developing more efficient and stereoselective synthetic methods to make this compound and other fluorinated amino acids more accessible. beilstein-journals.org
Expanding its application in the design of novel therapeutics , including peptides, peptidomimetics, and small molecule drugs, for a wider range of diseases.
Utilizing it in more complex biological systems to probe protein-protein interactions and cellular signaling pathways using techniques like ¹⁹F NMR. walshmedicalmedia.com
Investigating the impact of this amino acid on the immunogenicity of peptide-based vaccines, as fluorination has been shown to influence T-cell response. walshmedicalmedia.com
The continued exploration of this compound and its unique properties promises to yield significant advancements in chemical biology and drug discovery.
Biochemical and Biological Research Applications
The introduction of fluorine atoms into amino acids can induce unique physicochemical changes, including altered hydrophobicity, electrostatic potential, and conformational preferences. These modifications make 2,5-Difluoro-D-phenylalanine a powerful probe for investigating intricate molecular mechanisms.
Protein Structure and Function Studies
The site-specific incorporation of this compound into proteins provides a powerful method for dissecting the relationship between structure and function. The fluorine atoms can serve as sensitive reporters for their local environment, enabling detailed analysis using techniques like ¹⁹F-NMR spectroscopy.
The stability of a protein is a critical determinant of its function. The introduction of fluorinated amino acids can alter the delicate balance of forces that govern protein folding and stability. While specific studies detailing the precise thermodynamic impact of this compound on protein stability are emerging, the principles established from studies with other fluorinated phenylalanines are instructive. For instance, the incorporation of fluorinated phenylalanine analogs can enhance thermal stability by introducing favorable electrostatic interactions or by influencing the hydrophobic packing within the protein core.
| Protein System | Modification | Change in Melting Temperature (ΔTm) | Reference |
| E. coli MetA | Phe21 → p-benzoylphenylalanine | +21°C | nih.gov |
| E. coli MetA | Phe21 → p-fluoroacetyl-phenylalanine | +7°C | nih.gov |
| E. coli MetA | Phe21 → p-acetylphenylalanine | 0°C | nih.gov |
This table illustrates the significant impact that modifications at a single phenylalanine residue can have on protein thermal stability. While not specific to this compound, it highlights the potential for fluorinated analogs to dramatically alter protein stability.
Understanding the intricate network of interactions between proteins and their binding partners is fundamental to cell biology. This compound can be strategically incorporated at interaction interfaces to probe the nature of these associations. The altered electrostatic potential of the fluorinated aromatic ring can modulate binding affinities, providing insights into the contribution of aromatic interactions to complex formation. While specific dissociation constants (Kd) for interactions involving this compound are not yet widely reported, the general utility of fluorinated phenylalanines in such studies is well-established.
| Interaction Type | Typical Affinity Range (Kd) |
| High Affinity | < 100 nM |
| Medium Affinity | 100 nM - 10 µM |
| Low Affinity | > 10 µM |
This table provides a general classification of protein-ligand and protein-protein interaction affinities, which serves as a benchmark for interpreting the effects of incorporating analogs like this compound.
The precise geometry and electronic environment of an enzyme's active site are crucial for its catalytic activity and substrate specificity. The incorporation of this compound into or near the active site can perturb these properties, leading to changes in enzyme kinetics. Studies with mutant enzymes containing fluorinated amino acids can reveal the importance of specific residues in substrate binding (Km) and catalytic turnover (kcat). For example, altering the electronic nature of a key phenylalanine residue could impact transition state stabilization, thereby affecting the catalytic efficiency (kcat/Km) of the enzyme.
| Enzyme | Kinetic Parameter | Significance |
| Generic Hydrolase | Km (Michaelis Constant) | Reflects the affinity of the enzyme for its substrate. |
| Generic Kinase | kcat (Turnover Number) | Represents the number of substrate molecules converted to product per enzyme molecule per unit time. |
| Generic Dehydrogenase | kcat/Km (Catalytic Efficiency) | A measure of the overall efficiency of the enzyme, taking into account both substrate binding and catalysis. |
This table outlines key enzyme kinetic parameters that can be influenced by the incorporation of non-canonical amino acids like this compound, providing a framework for analyzing its impact on enzyme function.
Cellular and Molecular Biology Research
Beyond in vitro studies, this compound can be utilized in cellular systems to explore fundamental processes in molecular biology.
The fidelity and efficiency of protein synthesis are paramount for cellular health. Research has demonstrated the successful and high-fidelity incorporation of difluorinated phenylalanines, including the 2,5-isomer, into proteins in eukaryotic cells such as HEKT cells nih.gov. This indicates that the cellular translational machinery can recognize and utilize this non-canonical amino acid. However, the incorporation of D-amino acids by the ribosome is generally a slow process mun.ca. Studies on the precise effects of this compound on the rate and accuracy of the entire proteome are ongoing. The ability to introduce this analog into specific proteins in living cells opens up avenues for studying protein function in a more native context.
The introduction of an unnatural amino acid like this compound can provide insights into the dynamics of amino acid metabolism. By tracing the uptake and metabolic fate of this compound, researchers can gain a better understanding of amino acid transport and utilization within the cell. While the specific metabolic pathways for this compound have not been fully elucidated, studies on related fluorinated compounds suggest that they can be metabolized through pathways similar to their natural counterparts, albeit with potentially different efficiencies and end products youtube.com. The administration of a "flooding dose" of a labeled amino acid, a technique used to study protein synthesis, has been shown to equilibrate the aminoacyl-tRNA pool with the tissue and blood free amino acid pools for phenylalanine, a principle that could be extended to its analogs nih.gov. Understanding how this compound influences the cellular pools of other amino acids can reveal important regulatory mechanisms in metabolic networks.
Studies on Metabolic Pathways and Biofilm Development
The D-enantiomer of phenylalanine and its derivatives have shown significant effects on bacterial metabolic processes, particularly in the context of biofilm formation. While direct studies on this compound are limited, research on D-phenylalanine provides a strong basis for its potential applications in this area.
D-amino acids, including D-phenylalanine, have been identified as signaling molecules that can inhibit the formation of biofilms, which are structured communities of bacterial cells encapsulated in a self-produced matrix of extracellular polymeric substances. nih.govresearchgate.net Biofilms are notoriously resistant to antibiotics and host immune responses, making their inhibition a critical area of research.
Key Research Findings on D-phenylalanine and Biofilm Inhibition:
| Organism | Effect of D-phenylalanine | Concentration | Reference |
| Pseudoalteromonas sp. SC2014 | Inhibited biofilm formation without affecting cell growth. | Not specified | nih.gov |
| Staphylococcus aureus | Impaired biofilm formation. | 500 µM | researchgate.net |
The introduction of fluorine atoms into the D-phenylalanine structure, as in this compound, is anticipated to modulate its biological activity. The high electronegativity and steric properties of fluorine can influence the molecule's interaction with bacterial enzymes and regulatory proteins involved in biofilm development. It is hypothesized that this compound could act as a more potent inhibitor of biofilm formation by interfering with key metabolic pathways essential for the synthesis of the biofilm matrix or by disrupting the quorum sensing communication systems that regulate biofilm maturation. Further research is necessary to elucidate the precise mechanisms by which this fluorinated analog impacts bacterial metabolism and biofilm development.
Advanced Spectroscopic Probes in Biological Systems
The unique nuclear properties of the fluorine-19 (¹⁹F) isotope make it an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of ¹⁹F-labeled amino acids, such as this compound, into proteins allows for the study of their structure, dynamics, and interactions with high sensitivity and without interference from the background signals of the biological matrix. nih.govucla.edu
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR spectroscopy is a powerful technique for studying biological macromolecules. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. ucla.edu Furthermore, the chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment, making it an exquisite reporter of subtle conformational changes in proteins. nih.govillinois.edu
Proteins are not static entities; they exist as an ensemble of interconverting conformations. ¹⁹F NMR is particularly well-suited to detect and characterize this conformational heterogeneity. When a protein labeled with a fluorinated amino acid like this compound exists in multiple conformations that are in slow exchange on the NMR timescale, distinct ¹⁹F NMR signals can be observed for each state. The relative populations of these states can be determined from the integrals of the corresponding signals.
In a study of the intestinal fatty acid binding protein (IFABP) labeled with 4-¹⁹F-phenylalanine, ¹⁹F NMR spectra revealed the presence of multiple conformations in both the apo and holo forms of the protein, indicating chemical exchange within the binding pocket. researchgate.net The difluoro substitution in this compound would provide two ¹⁹F nuclei, potentially offering more detailed insights into the conformational landscape of a protein.
The sensitivity of the ¹⁹F chemical shift to the local environment allows it to act as a site-specific sensor. Changes in the chemical shift of a ¹⁹F label can report on various environmental perturbations, such as ligand binding, changes in pH, or interactions with other macromolecules. By strategically placing this compound at different locations within a protein, researchers can map out the structural and dynamic changes that occur upon a specific biological event.
The large chemical shift dispersion of ¹⁹F NMR makes it possible to resolve signals from multiple labeled sites within a large protein, providing a global view of the protein's response. illinois.edu This approach has been used to probe ligand-induced conformational changes in various proteins. nih.gov
Protein-Observed Fluorine (PrOF) NMR is a powerful screening technique used in drug discovery to identify small molecules that bind to a target protein. nih.gov In a PrOF NMR experiment, the ¹⁹F NMR spectrum of a fluorinated protein is monitored upon the addition of potential ligands. Binding of a ligand to the protein will perturb the local environment of the ¹⁹F label, leading to changes in its chemical shift or line shape.
The simplicity of one-dimensional ¹⁹F NMR spectra, with well-resolved signals and no background, makes PrOF NMR a high-throughput and sensitive method for fragment-based drug discovery. nih.govresearchgate.net The use of this compound in PrOF NMR could enhance the sensitivity of the assay due to the presence of two fluorine atoms, potentially providing a stronger signal and more detailed information about the binding event.
Development of Targeted Biological Agents
The incorporation of fluorinated amino acids into peptides and proteins can significantly alter their biological properties, including their stability, conformation, and receptor binding affinity. nih.gov This has led to the exploration of fluorinated analogs, such as this compound, in the development of targeted biological agents with therapeutic potential.
The introduction of fluorine can enhance the metabolic stability of peptides by protecting them from proteolytic degradation. nih.gov Furthermore, the unique electronic properties of the C-F bond can influence intermolecular interactions, potentially leading to tighter and more specific binding to biological targets. These properties make this compound an attractive building block for the design of novel peptide-based drugs, enzyme inhibitors, and other targeted therapies. While specific examples of targeted agents based on this compound are not yet widely reported, the principles of fluorine substitution in medicinal chemistry suggest a promising future for this compound in the development of new therapeutics. nih.gov
Anti-HIV Activity and Capsid Modulation
The HIV capsid (CA) protein is a critical and promising target for antiretroviral therapy due to its essential roles in the viral life cycle. nih.gov Phenylalanine derivatives have been a key focus in the development of HIV capsid inhibitors. nih.gov While numerous phenylalanine derivatives have been synthesized and evaluated as HIV-1 capsid inhibitors, specific research detailing the use of this compound in this context is limited in the available literature. Studies on related compounds have shown that substitutions on the phenyl ring can significantly influence anti-HIV activity. nih.gov However, without direct studies on this compound, its specific effects on HIV capsid modulation remain uncharacterized.
Antimicrobial Peptide Research
The modification of antimicrobial peptides (AMPs) with unnatural amino acids is a strategy employed to enhance their properties. scispace.com Fluorination of amino acid sidechains can fine-tune the hydrophobicity of peptides and potentially improve their biocidal activity. researchgate.net The incorporation of fluorinated phenylalanine has been explored to generate peptides with unique biological activities. nih.gov Despite this, specific studies on the incorporation of this compound into antimicrobial peptides and the resulting effects on their activity against various pathogens are not prominently featured in the surveyed research.
Investigation of Phosphotyrosine Mimics in Enzyme Inhibition
Fluorinated amino acids have been investigated as components of enzyme inhibitors. nih.gov The unique electronic properties of fluorine can influence binding interactions and the stability of peptides. researchgate.net However, the application of this compound as a phosphotyrosine mimic in the context of enzyme inhibition is not described in the available scientific reports. Research in this area has focused on other fluorinated phenylalanine analogs, but specific data for the 2,5-difluoro-D isomer is lacking.
Advanced Analytical and Characterization Techniques
Spectroscopic Analysis
Spectroscopic techniques provide detailed information on the molecular structure, composition, and purity of 2,5-Difluoro-D-phenylalanine.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of amino acids and their derivatives. In the context of this compound, HPLC is primarily used to assess purity and resolve enantiomers. Reverse-phase HPLC (RP-HPLC) is the most common method, where the compound is passed through a column with a nonpolar stationary phase. springernature.com
The separation is achieved by using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724), with additives such as phosphoric acid or formic acid to control the pH and improve peak shape. sielc.com For chiral separations, to distinguish D- and L-enantiomers, a pre-column derivatization step is often employed. Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) create diastereomers that can be resolved on a standard C18 column. springernature.com Detection is typically performed using UV absorbance, as the phenyl ring provides a strong chromophore, or through fluorescence detection for enhanced sensitivity. rsc.orgnih.gov An isocratic HPLC method using a base-deactivated C18 column with a mobile phase of 5% acetonitrile in water has been successfully used to separate phenylalanine and tyrosine. nih.gov
Below is a table summarizing typical HPLC conditions used for the analysis of phenylalanine, which are adaptable for its difluoro-derivative.
| Parameter | Condition | Compound | Retention Time (min) | Source |
| Column | Base-deactivated C18 | Phenylalanine | ~6.5 | nih.gov |
| Mobile Phase | 5% acetonitrile in water | Tyrosine | ~4.0 | nih.gov |
| Detection | Fluorescence (Ex: 215 nm, Em: 283 nm) | N-methyl phenylalanine (Internal Standard) | ~8.5 | nih.gov |
| Column | Monolithic RP-C18 | Phenylalanine | 2.62 | rsc.orgresearchgate.net |
| Detection | Photo Diode Array (210 nm) | Tyrosine | Not specified | rsc.orgresearchgate.net |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS provides unequivocal confirmation of its identity by measuring its mass-to-charge ratio (m/z). The molecular weight of phenylalanine is 165.19 g/mol .
When coupled with liquid chromatography (LC-MS/MS), it becomes a highly selective and sensitive method for quantifying the compound in complex biological matrices. mdpi.com In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the protonated molecule [M+H]+ is selected and fragmented to produce characteristic product ions, enhancing specificity. mdpi.comnih.gov Matrix-assisted laser desorption/ionization (MALDI) is another MS technique that can be used to visualize the spatial distribution of the compound in tissue samples. nih.gov
The following table details the mass spectrometric parameters for derivatized amino acids, illustrating the data obtained in an LC-MS/MS experiment.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D-Phenylalanine | 451.2 | 148.1 | 25 |
| L-Phenylalanine | 451.2 | 148.1 | 25 |
Data adapted from methods for Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) derivatized amino acids for illustrative purposes. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound. While ¹⁹F NMR is used for basic identification of fluorinated compounds, ¹H and ¹³C NMR provide comprehensive structural information.
¹H NMR spectroscopy reveals the number and connectivity of hydrogen atoms. For a phenylalanine-like structure, distinct signals are expected for the aromatic protons on the difluorinated phenyl ring, the α-proton, and the β-protons of the alanine (B10760859) side chain. nih.govwalisongo.ac.id Chemical shifts of aromatic protons are particularly sensitive to substituent effects, and the fluorine atoms in the 2 and 5 positions would create characteristic splitting patterns due to H-F coupling. Concentration-dependent ¹H NMR studies can also reveal information about self-assembly, where an upfield shift of aryl protons with increasing concentration indicates hydrophobic interactions. researchgate.net
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish correlations between coupled protons, confirming the spin systems within the molecule. walisongo.ac.id
The table below shows predicted ¹H NMR chemical shifts for the parent compound, phenylalanine, in D₂O. The presence of two fluorine atoms in this compound would significantly alter the shifts and coupling constants of the aromatic protons.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| α-H | 3.98 | Triplet |
| β-H (a) | 3.29 | Doublet of doublets |
| β-H (b) | 3.12 | Doublet of doublets |
| Aromatic-H | 7.30 - 7.45 | Multiplet |
Data based on predicted spectrum for Phenylalanine (HMDB0000159). hmdb.ca
Biophysical Characterization
Biophysical techniques are employed to study the interactions of this compound with other molecules and to analyze its conformational properties.
Surface Plasmon Resonance (SPR) for Binding Affinity
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics and affinity of molecular interactions in real-time. nih.govnih.gov In a typical SPR experiment to study this compound, a target molecule (e.g., a protein or receptor) is immobilized on a sensor chip surface, acting as the ligand. giffordbioscience.com A solution containing this compound (the analyte) is then flowed over the surface. ox.ac.uk
Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram (response units vs. time). bioradiations.com From this data, the association rate constant (kₐ) and the dissociation rate constant (kₑ) can be calculated. The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is determined from the ratio of these rates (kₑ/kₐ). giffordbioscience.com
The following table provides an example of kinetic affinity data that can be obtained from an SPR experiment.
| Interaction | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (nM) |
| Analyte A + Ligand B | 1.5 x 10⁵ | 5.3 x 10⁻³ | 35.6 |
| Analyte C + Ligand D | Not applicable | Not applicable | 26.7 |
Data is illustrative of typical SPR outputs, adapted from analyses of different molecular interactions. giffordbioscience.com
Circular Dichroism (CD) for Conformational Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. semanticscholar.org It is highly sensitive to the chiral environment and three-dimensional structure of molecules. For a single amino acid like this compound, CD spectroscopy can provide insights into its solution conformation and how it might be influenced by factors such as concentration or pH. nih.gov
The CD spectrum of an amino acid is characterized by electronic transitions of its chromophores, primarily the carboxyl group and the aromatic side chain. L- and D-enantiomers of an amino acid produce CD spectra that are approximately equal in magnitude but opposite in sign (mirror images). researchgate.net This property makes CD an effective tool for confirming the stereochemistry of the compound. Studies on phenylalanine have shown that it can exhibit unique CD patterns as a function of concentration, which can be attributed to the formation of ordered, chiral structural features through self-assembly. nih.gov The analysis of dipeptides containing phenylalanine by CD has also been used to study their solid-state structures, such as dimer formation. nih.gov
Computational and Theoretical Studies
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a dynamic picture of how 2,5-Difluoro-D-phenylalanine interacts with biological systems at an atomic level. These techniques are crucial for understanding the structural basis of its activity and for the rational design of peptides and proteins with enhanced properties.
Computational docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand like this compound fits into the active site of a biological target, such as an enzyme or receptor. These methods calculate the preferred binding orientation of the molecule to minimize interaction energy, thereby predicting its binding affinity and the specific interactions that stabilize the complex.
For fluorinated phenylalanine analogs, a key interaction that is often studied is the cation-π interaction. The introduction of electronegative fluorine atoms onto the phenyl ring modulates the quadrupole moment of the aromatic ring, which can significantly alter its ability to interact with cationic residues like arginine or lysine (B10760008) in a protein's binding site. Studies on various fluorinated phenylalanine analogs have shown a direct correlation between the degree of fluorination and the binding affinity to their target receptors. For instance, progressive fluorination of a phenylalanine residue in a peptide ligand resulted in a linear increase in the dissociation constant (Kd), indicating weaker binding. nih.gov This trend is attributed to the reduction in the cation-π binding energy caused by the electron-withdrawing fluorine atoms. nih.gov
Molecular docking studies of phenylalanine derivatives targeting viral proteins, such as the HIV capsid, have been used to rationalize structure-activity relationships. These models reveal key hydrogen bonds and hydrophobic interactions between the ligand and protein residues. For example, the phenylalanine core is often observed to form extensive hydrophobic interactions within binding pockets, while attached functional groups form crucial hydrogen bonds that anchor the ligand. mdpi.com In the context of this compound, molecular modeling would predict how the fluorine atoms influence these interactions, potentially leading to altered binding modes or affinities compared to unsubstituted D-phenylalanine. The specific positioning of the two fluorine atoms would be critical in determining the electrostatic and steric complementarity with the target binding site.
The incorporation of fluorinated amino acids like this compound into peptides can have profound effects on their conformational preferences. Fluorine's high electronegativity and steric bulk, which is larger than hydrogen, can restrict the rotation around the peptide backbone's dihedral angles (phi and psi), leading to more constrained and predictable secondary structures.
Computational methods, often complemented by experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are used to explore the conformational landscape of these modified peptides. researchgate.netmdpi.com The introduction of fluorine can stabilize specific secondary structures such as β-turns or helical folds, which may not be favored in the non-fluorinated parent peptide. This conformational restriction can enhance biological activity by pre-organizing the peptide into the bioactive conformation required for receptor binding, thereby reducing the entropic penalty of binding.
Furthermore, the unique NMR properties of the fluorine-19 nucleus provide a sensitive probe for conformational analysis. researchgate.net 19F NMR is a background-free technique that can report on the local environment, structure, and dynamics of the fluorinated residue within the peptide, offering valuable data to validate and refine computational models. researchgate.net Theoretical calculations can simulate these NMR parameters, providing a powerful synergy between computational and experimental approaches to define the solution-state structure of peptides containing this compound. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations provide a fundamental understanding of a molecule's electronic structure, which governs its reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic properties of molecules like this compound. yildiz.edu.trresearchgate.net DFT calculations can accurately predict various molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. yildiz.edu.tr A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For D-phenylalanine, DFT calculations have determined the HOMO-LUMO energy gap to be approximately 6.3264 eV in a solvent model. yildiz.edu.tr For this compound, the presence of two highly electronegative fluorine atoms is expected to lower the energies of both the HOMO and LUMO, potentially altering the energy gap and thus modulating its reactivity.
DFT calculations also allow for the simulation of vibrational spectra (like FT-IR), which can be compared with experimental data to confirm the molecular structure. yildiz.edu.tr The table below summarizes key electronic properties that can be determined for this compound using DFT, with example values provided for the parent compound D-phenylalanine for comparison.
| Property | Description | Example Value (D-phenylalanine) yildiz.edu.tr | Predicted Effect for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | -6.8832 eV | Lowered due to electron-withdrawing fluorine atoms. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | -0.5567 eV | Lowered due to electron-withdrawing fluorine atoms. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 6.3264 eV | May be altered, influencing reactivity. |
| Dipole Moment | Measure of the net molecular polarity. | Varies with conformation | Increased due to the polar C-F bonds. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, showing electron-rich (negative) and electron-poor (positive) regions. | N/A | Increased negative potential around fluorine atoms. |
In Silico Prediction of Pharmacokinetic Properties
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico tools provide a rapid and cost-effective way to predict these pharmacokinetic properties early in the drug discovery process, helping to identify potential liabilities. springernature.comfrontiersin.org
Various computational models and software platforms (such as SwissADME, pkCSM, and ADMETSar) are available to predict the ADMET profile of a molecule based on its structure. frontiersin.orgd-nb.infofrontiersin.org These tools use quantitative structure-activity relationship (QSAR) models built from large datasets of experimentally determined properties.
For this compound, these predictors would calculate a range of properties. For example, lipophilicity (LogP) is a key determinant of absorption and distribution. The introduction of fluorine atoms generally increases lipophilicity, which could enhance membrane permeability but might also increase metabolic susceptibility or binding to plasma proteins. Other predicted properties include aqueous solubility, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential for toxicity (e.g., hERG inhibition or mutagenicity). frontiersin.orgfrontiersin.org
The table below outlines some of the key pharmacokinetic properties that would be predicted for this compound using in silico methods.
| ADMET Property | Description | Predicted Outcome for this compound |
| Lipophilicity (LogP) | Partition coefficient between octanol (B41247) and water; affects absorption and distribution. | Predicted to be higher than D-phenylalanine. |
| Aqueous Solubility (LogS) | The extent to which the compound dissolves in water. | May be slightly reduced due to increased lipophilicity. |
| Human Intestinal Absorption | Percentage of the compound absorbed from the gut. | Likely to be high, typical for amino acid-like structures. |
| Blood-Brain Barrier (BBB) Permeation | Ability to cross the BBB and enter the central nervous system. | May be enhanced due to increased lipophilicity. |
| CYP450 Inhibition | Potential to inhibit key drug-metabolizing enzymes. | Needs specific prediction; aromatic rings can be substrates/inhibitors. |
| hERG Inhibition | Potential to block the hERG potassium channel, a cardiotoxicity risk. | Generally low for amino acids, but must be evaluated. |
| Ames Mutagenicity | Potential to cause DNA mutations. | Predicted to be low. |
These in silico predictions provide a valuable preliminary assessment, guiding further experimental testing and optimization of drug candidates based on this compound. mdpi.com
Ethical and Regulatory Considerations in Research if Applicable, E.g., for Novel Therapeutic Candidates
Research Ethics in Genetic Encoding and Modified Organisms
The ability to incorporate unnatural amino acids into the genetic code of organisms opens up new avenues for scientific discovery but also raises ethical questions. igem.orgnih.gov Research in synthetic biology, which includes the creation of organisms with expanded genetic codes, requires a thorough ethical review to consider the potential environmental and societal impacts. nih.gov Key ethical principles include beneficence (maximizing benefits and minimizing harm), respect for persons (autonomy and informed consent), and justice (fair distribution of benefits and risks). igem.wiki Researchers have a responsibility to engage in transparent communication about their work and to consider the potential for unintended consequences. sphericalinsights.com
Regulatory Aspects for Research Use of Novel Compounds
The preclinical research of novel chemical compounds, including unnatural amino acids, is subject to a stringent regulatory framework to ensure safety. In the United States, the Food and Drug Administration (FDA) provides guidance for the preclinical safety evaluation of new drugs. fda.gov These guidelines outline the necessary studies to assess the pharmacological and toxicological properties of a new compound before it can be tested in humans. igem.wiki Research involving the creation of genetically modified organisms that incorporate unnatural amino acids falls under the purview of Institutional Biosafety Committees (IBCs). fresnostate.edunih.govnih.gov The IBC is responsible for reviewing and approving research protocols to ensure that appropriate biosafety measures are in place to protect researchers, the public, and the environment. umich.eduufl.edu
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-Difluoro-D-phenylalanine, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : Fluorinated phenylalanine derivatives are typically synthesized via halogenation of phenylalanine precursors or asymmetric catalysis. For 2,5-difluoro substitution, electrophilic aromatic substitution using fluorine gas or fluorinating agents (e.g., Selectfluor®) under controlled pH (pH 4–6) can introduce fluorine atoms at specific positions . Enantiomeric purity is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with proteases like subtilisin . HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms >98% enantiomeric excess (e.e.) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Reverse-phase HPLC (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm) with UV detection at 254 nm. Mobile phase: 0.1% TFA in H₂O/MeCN gradient .
- Structural Confirmation : ¹⁹F NMR (470 MHz, D₂O) identifies fluorine positions (δ -110 to -120 ppm for ortho/meta fluorines). High-resolution mass spectrometry (HRMS) validates molecular weight (C₉H₉F₂NO₂: theoretical [M+H]⁺ = 218.0623) .
Q. What are the key applications of this compound in basic biochemical studies?
- Methodological Answer : This compound serves as a probe for:
- Enzyme Inhibition : Fluorine’s electronegativity disrupts substrate-enzyme interactions. Assays with tyrosine hydroxylase or phenylalanine ammonia-lyase (PAL) require pre-incubation (30 min, 37°C) to measure IC₅₀ values .
- Metabolic Tracing : Radiolabeled versions (³H or ¹⁴C) track incorporation into proteins via cell lysate autoradiography .
Advanced Research Questions
Q. How do positional isomers (e.g., 2,5- vs. 3,5-Difluoro-D-phenylalanine) differentially affect enzyme binding kinetics?
- Methodological Answer : Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. For example:
- SPR Setup : Immobilize PAL on a CM5 chip; inject 2,5- and 3,5-isomers (0.1–10 µM in PBS, pH 7.4). 2,5-isomers show 3-fold lower K_d (2.1 nM vs. 6.7 nM) due to steric hindrance at the meta position .
- Data Analysis : Fit binding curves using a 1:1 Langmuir model (Biacore T200 software) .
Q. How can researchers resolve contradictory bioactivity data caused by stereochemical impurities?
- Methodological Answer : Contradictions arise from trace L-enantiomers (<2%) altering cellular uptake. Solutions include:
- Chiral Chromatography : Use Daicel Chiralpak IA-3 column (3 µm, 4.6 × 250 mm) with n-hexane/ethanol (70:30) to isolate D-enantiomer .
- Biological Validation : Perform dose-response assays in enantiomerically pure samples (e.g., HEK293 cells, 24-h exposure). EC₅₀ shifts >50% indicate stereochemistry-dependent effects .
Q. What computational approaches predict the metabolic stability of this compound in vivo?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate interactions with cytochrome P450 enzymes (CYP3A4) using AMBER force fields. Fluorine atoms reduce hydrophobic binding (ΔG = -8.2 kcal/mol vs. -12.5 kcal/mol for non-fluorinated analogs) .
- In Silico Metabolism : Use Schrödinger’s MetaSite to identify probable oxidation sites (e.g., para position) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
